molecular formula C12H14O2 B13865404 2-(Methoxymethoxy)but-3-yn-2-ylbenzene

2-(Methoxymethoxy)but-3-yn-2-ylbenzene

Cat. No.: B13865404
M. Wt: 190.24 g/mol
InChI Key: BDRROWJJIIAKCM-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)but-3-yn-2-ylbenzene ( 50420-73-0) is a specialty organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . This reagent serves as a valuable synthetic intermediate in organic chemistry research, particularly for developing complex molecules. Its structure incorporates both an alkyne and a protected ether functionality, making it a versatile building block for coupling reactions, such as Sonogashira coupling, which are fundamental in pharmaceutical and agrochemical research for constructing conjugated systems . The compound's key research value lies in its role in ether transfer methodology , where it can be used to stereoselectively generate 1,3-diol monoethers—a common motif in polyketide natural products . This application is critical in the enantioselective synthesis of biologically active natural products, such as Diospongin A and B, which have shown promising antiosteoporotic activity by inhibiting bone resorption . The mechanism involves electrophilic activation of the homoallylic alkoxymethyl ether to form an intermediate oxonium ion, which subsequently undergoes cyclization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(methoxymethoxy)but-3-yn-2-ylbenzene

InChI

InChI=1S/C12H14O2/c1-4-12(2,14-10-13-3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3

InChI Key

BDRROWJJIIAKCM-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)OCOC

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of the but-3-yn-2-yl side chain onto a benzene ring, followed by protection of the hydroxyl group as a methoxymethyl (MOM) ether. The key steps include:

  • Formation of the alkyne-containing side chain.
  • Attachment to the aromatic ring.
  • Protection of hydroxyl groups with methoxymethyl chloride or related reagents.

Detailed Synthetic Procedure

Synthesis of the But-3-yn-2-ylbenzene Intermediate

One common approach starts from benzaldehyde, which undergoes nucleophilic addition with an appropriate alkyne-containing organometallic reagent. For example, allylmagnesium chloride can be used to generate an allylic alcohol intermediate, which is then transformed into the desired alkyne-bearing side chain.

  • In a reported method, benzaldehyde (20 g, 196 mmol) is dissolved in diethyl ether (300 mL) and cooled to 0 °C.
  • Allylmagnesium chloride (117 mL, 2.0 M) is added dropwise over 30 minutes under inert atmosphere.
  • After stirring for 1 hour, the reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether.
  • The organic layers are dried over magnesium sulfate and concentrated to yield the allylic alcohol intermediate in 99% yield as an oil.
Protection of the Hydroxyl Group as Methoxymethoxy Ether

The allylic alcohol is then protected to form the methoxymethoxy derivative:

  • The allylic alcohol (29 g, 195 mmol) is dissolved in dry dichloromethane (200 mL).
  • Diisopropylethylamine (DIPEA) (68 mL, 392 mmol) is added as a base.
  • Methoxymethyl chloride (MOMCl) is typically added dropwise to the reaction mixture under cooling to form the methoxymethoxy protecting group.
  • The reaction proceeds to completion, yielding the protected alcohol, i.e., this compound.
Alternative Routes and Catalytic Coupling

Another approach involves palladium-catalyzed coupling reactions to assemble the alkyne side chain onto the aromatic ring:

  • A mixture of the aryl halide precursor, alkyne-containing reagent, palladium catalyst such as Pd(PPh3)2Cl2, and a base like potassium carbonate is stirred in a solvent mixture (e.g., toluene/ethanol/water) at elevated temperature (90 °C) for several hours.
  • The reaction mixture is then worked up by extraction, drying, and purification via silica gel chromatography.
  • Deprotection or further functionalization can be carried out using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran at 0 °C.

Summary Table of Preparation Steps

Step Reagents/Conditions Description Yield/Notes Reference
1 Benzaldehyde + Allylmagnesium chloride, Et2O, 0 °C Formation of allylic alcohol intermediate 99% yield, oil
2 Allylic alcohol + DIPEA + Methoxymethyl chloride, DCM Protection of hydroxyl as methoxymethoxy ether High yield, clean reaction
3 Aryl halide + alkyne reagent + Pd(PPh3)2Cl2 + K2CO3, toluene/EtOH/H2O, 90 °C Palladium-catalyzed coupling to form alkyne side chain Moderate to good yields
4 Crude product + TBAF, THF, 0 °C Deprotection or further functionalization Used directly in next step

Analytical Data Supporting Preparation

The synthesized compound and intermediates are characterized by nuclear magnetic resonance (NMR) spectroscopy:

  • 1H NMR (CDCl3, 400 MHz): Multiplets and doublets consistent with aromatic protons and alkyne-substituted side chains.
  • Chemical shifts for aromatic protons appear around δ 8.12–7.40 ppm.
  • Signals for methoxymethoxy protecting groups appear in the region δ 3.3–3.5 ppm.
  • The alkyne proton signals and adjacent methylene/methine protons are observed in their expected ranges.

These data confirm the successful formation and purity of the target compound.

Research Results and Observations

  • The use of allylmagnesium chloride for initial nucleophilic addition to benzaldehyde is highly efficient, providing nearly quantitative yields of the allylic alcohol intermediate.
  • Methoxymethyl protection is effective in stabilizing the hydroxyl group, enabling subsequent synthetic transformations without side reactions.
  • Palladium-catalyzed coupling reactions allow for modular assembly of complex alkyne-substituted aromatic compounds, with conditions optimized for mild temperatures and aqueous-organic solvent mixtures.
  • The use of TBAF for deprotection or further functionalization is a well-established method, carried out at low temperatures to preserve sensitive groups.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)but-3-yn-2-ylbenzene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-(Methoxymethoxy)but-3-yn-2-ylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)but-3-yn-2-ylbenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield diketones or carboxylic acids. In reduction reactions, the alkyne group is hydrogenated to form alkenes or alkanes. The methoxymethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxymethoxy group, forming new bonds with the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The methoxymethoxy group in 2-(Methoxymethoxy)but-3-yn-2-ylbenzene serves as a protective moiety for hydroxyl groups, contrasting with simpler ethers or halogens in related compounds. For example:

  • 3-Chloro-2-Methoxybenzaldehyde (): The chloro and methoxy substituents enhance electrophilic aromatic substitution (EAS) reactivity compared to unsubstituted benzene. However, the aldehyde group introduces polarity, affecting solubility and stability. The synthesis yield (51%) and molecular weight (170.59 g/mol) provide benchmarks for evaluating the efficiency of synthesizing similarly substituted aromatics .
  • 2-Phenyltridecane (): A long alkyl chain substituent increases hydrophobicity and reduces reactivity compared to alkynes or polar groups. This highlights how this compound’s alkyne and ether groups balance reactivity and stability .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound ~206.3 (estimated) Alkyne, Methoxymethoxy High alkyne reactivity; ether protection
3-Chloro-2-Methoxybenzaldehyde 170.59 Chloro, Methoxy, Aldehyde EAS-active; polar due to aldehyde
2-Phenyltridecane ~260.4 (estimated) Long alkyl chain Hydrophobic; inert in most reactions

The alkyne group in the target compound enables click chemistry or cycloaddition reactions, unlike saturated alkylbenzenes (e.g., 2-phenyltridecane) . Its methoxymethoxy group offers hydrolytic stability compared to simpler acetals or unprotected hydroxyls.

Q & A

Q. What are the common synthetic routes for preparing 2-(Methoxymethoxy)but-3-yn-2-ylbenzene, and what factors influence yield optimization?

Answer: The synthesis of this compound typically involves alkyne formation and ether-protection strategies. A plausible route includes:

  • Step 1: Alkynylation of a benzene derivative using Sonogashira coupling to introduce the but-3-yn-2-yl group.
  • Step 2: Protection of hydroxyl groups via methoxymethyl (MOM) ether formation using reagents like chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH) .
  • Yield Optimization: Catalysts (e.g., Pd/Cu for coupling), temperature control (60–80°C for MOM protection), and solvent polarity (THF or DMF) significantly affect reaction efficiency. Impurities from incomplete coupling or deprotection can reduce yields, necessitating purification via column chromatography or recrystallization.

Key Considerations:

  • Monitor reaction progress using TLC or GC-MS.
  • Use anhydrous conditions to prevent hydrolysis of the MOM group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer: 1H NMR and 13C NMR are critical for structural confirmation (Table 1):

Proton/Group 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Aromatic protons7.2–7.4 (multiplet)125–140 (aromatic C)
Methoxymethoxy (-OCH2OCH3)4.6 (s, 2H)70–75 (OCH2O)
Alkyne (C≡CH)2.5 (s, 1H)85–90 (sp-hybridized C)

Additional Methods:

  • IR Spectroscopy: C≡C stretch (~2100 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peak (e.g., [M+H]+) to confirm molecular weight.

Validation: Compare data with structurally similar compounds, such as (((2-methylbut-3-yn-2-yl)oxy)methyl)benzene, which exhibits analogous alkyne and ether signals .

Q. How does the methoxymethoxy group influence the compound’s reactivity in standard organic reactions?

Answer: The methoxymethoxy (MOM) group acts as a protecting group for hydroxyl moieties, enhancing stability during reactions. Key reactivity observations include:

  • Acid Sensitivity: The MOM group is cleaved under acidic conditions (e.g., HCl/MeOH), regenerating the hydroxyl group .
  • Oxidation Resistance: Unlike primary alcohols, the MOM-protected alkyne remains inert toward mild oxidizing agents (e.g., PCC), preserving the alkyne functionality .
  • Nucleophilic Substitution: The ether oxygen can participate in SN2 reactions if deprotected, but the MOM group itself is typically inert under basic conditions.

Experimental Design Tip: Use TMS-protected alkynes to avoid side reactions during coupling steps.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

Answer: The alkyne group participates in [2+2] or [3+2] cycloadditions, with regioselectivity governed by:

  • Electronic Effects: The electron-withdrawing MOM group polarizes the alkyne, favoring nucleophilic attack at the terminal position.
  • Steric Hindrance: The bulky benzene ring directs reactants to the less hindered alkyne terminus.
    Methodology:
  • Use DFT calculations to map transition states and predict regioselectivity .
  • Validate with experimental kinetic studies under varying temperatures and catalysts.

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer: Steps for Computational Analysis:

Docking Studies: Employ software like AutoDock to simulate binding with enzymes (e.g., cytochrome P450) using the compound’s 3D structure (derived from crystallography or NMR) .

MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues.

QSAR Modeling: Corate substituent effects (e.g., MOM group size) with bioactivity data from analogous compounds .

Validation: Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays.

Q. How should researchers address contradictions in reported spectral data or reaction outcomes for this compound?

Answer: Conflict Resolution Strategies:

  • Reproducibility Checks: Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, purified reagents).
  • Advanced Characterization: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • Purity Assessment: Quantify impurities via HPLC and correlate with divergent results (e.g., side products affecting reactivity) .

Example: Discrepancies in alkyne proton chemical shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) or concentration differences.

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